molecular formula C9H13N3O B1473841 3-(Azetidin-3-ylmethyl)-5-cyclopropyl-1,2,4-oxadiazole CAS No. 1784483-78-8

3-(Azetidin-3-ylmethyl)-5-cyclopropyl-1,2,4-oxadiazole

Cat. No. B1473841
M. Wt: 179.22 g/mol
InChI Key: PQKSSXQSWQGWKW-UHFFFAOYSA-N
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Description

The compound “3-(Azetidin-3-ylmethyl)-5-cyclopropyl-1,2,4-oxadiazole” is a complex organic molecule that contains an azetidine ring, a cyclopropyl group, and a 1,2,4-oxadiazole ring. Azetidine is a four-membered ring with one nitrogen atom, cyclopropyl is a three-membered carbon ring, and 1,2,4-oxadiazole is a five-membered ring containing two nitrogen atoms and one oxygen atom .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the azetidine ring, the introduction of the cyclopropyl group, and the construction of the 1,2,4-oxadiazole ring. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the three distinct rings mentioned above. The electronic and steric properties of these rings would likely influence the overall shape and reactivity of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Some general properties can be predicted based on the groups present in the molecule. For example, the presence of nitrogen and oxygen atoms suggests that the compound might form hydrogen bonds .

Scientific Research Applications

Synthesis and Characterization

  • Cycloreversions of Oxadiazabicyclo[3.2.0]heptenes : Hemming et al. (2013) explored the synthesis of 1,2,4-oxadiazoles through the cycloreversion of oxadiazabicyclo[3.2.0]heptenes, revealing a novel route to generate 5-alkylthio-3-aryl-1,2,4-oxadiazoles. This process underscores the versatility of 1,2,4-oxadiazoles in medicinal chemistry and materials sciences (Hemming et al., 2013).

Biological Activities

  • Antimicrobial Screening : Desai and Dodiya (2014) synthesized and characterized quinoline nucleus-containing 1,3,4-oxadiazole and 2-azetidinone derivatives, screening them for antimicrobial activity against various bacterial and fungal strains. This study highlights the antimicrobial potential of oxadiazole derivatives (Desai & Dodiya, 2014).
  • Anticonvulsant and Antimicrobial Properties : Research by Saini (2018) on thiazolidinone and azetidinone derivatives from the indole moiety, including 1,3,4-oxadiazole derivatives, evaluated their anticonvulsant and antimicrobial activities, demonstrating the therapeutic potential of these compounds in neurology and infection control (Saini, 2018).

Drug Development Applications

  • Anticancer Agents : Kumar et al. (2011) synthesized a library of 3,5-disubstituted-1,2,4-oxadiazoles and evaluated their in vitro anticancer potential against a panel of human cancer cell lines. The study identified specific structural features essential for good anticancer activity, highlighting the role of 1,2,4-oxadiazoles in developing novel anticancer drugs (Kumar et al., 2011).

Future Directions

Future research on this compound could involve exploring its potential biological activity, studying its reactivity, or developing new methods for its synthesis .

properties

IUPAC Name

3-(azetidin-3-ylmethyl)-5-cyclopropyl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c1-2-7(1)9-11-8(12-13-9)3-6-4-10-5-6/h6-7,10H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQKSSXQSWQGWKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=NO2)CC3CNC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Azetidin-3-ylmethyl)-5-cyclopropyl-1,2,4-oxadiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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